

# Toxicological Profile of 1-Cyclohexene-1-carboxaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxaldehyde

Cat. No.: B073562

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## Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data for **1-Cyclohexene-1-carboxaldehyde** (CAS No. 1192-88-7), a compound of interest in various industrial applications, including as a fragrance ingredient. This document synthesizes findings on acute toxicity, skin irritation and sensitization, and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to facilitate study replication and data interpretation. Furthermore, a plausible signaling pathway for its toxicity, based on its chemical nature as an  $\alpha,\beta$ -unsaturated aldehyde, is proposed and visualized. All quantitative data are presented in structured tables for ease of reference and comparison.

## Chemical and Physical Properties

Property	Value
Chemical Name	1-Cyclohexene-1-carboxaldehyde
Synonyms	Cyclohexene-1-carbaldehyde, 1-Formylcyclohexene
CAS Number	1192-88-7
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O
Molecular Weight	110.15 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	61 °C at 10 mmHg
Density	0.966 g/mL at 25 °C

## Toxicological Data

### Acute Toxicity

**1-Cyclohexene-1-carboxaldehyde** exhibits low to moderate acute toxicity via the oral route and is considered to have low toxicity via dermal exposure.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	2100 mg/kg bw	[1]
LD <sub>50</sub>	Mouse	Oral	1000-1700 mg/kg bw	[1]
LD <sub>50</sub>	Guinea Pig	Dermal	>5000 mg/kg bw	[1]

### Skin Irritation

The available data on skin irritation is limited. Undiluted, the chemical was found to be moderately irritating to guinea pig skin. However, at lower concentrations (1-4%) in human volunteers, it was not irritating[1].

## Skin Sensitization

**1-Cyclohexene-1-carboxaldehyde** is considered to be a moderate skin sensitizer. Data from various studies, including the Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Test (HRIPT), support this classification.

Table 2: Skin Sensitization Data

Endpoint	Value	Reference
EC3 (LLNA)	9.3% (equivalent to 2325 µg/cm <sup>2</sup> )	[1]
NESIL (WoE)	700 µg/cm <sup>2</sup>	[1]
NOEL (HRIPT)	709 µg/cm <sup>2</sup>	[1]
NOEL (HMT)	690 µg/cm <sup>2</sup>	[1]

EC3: Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation; NESIL: No-Expected-Sensitisation-Induction-Level; WoE: Weight of Evidence; NOEL: No-Observed-Effect-Level; HRIPT: Human Repeat Insult Patch Test; HMT: Human Maximisation Test.

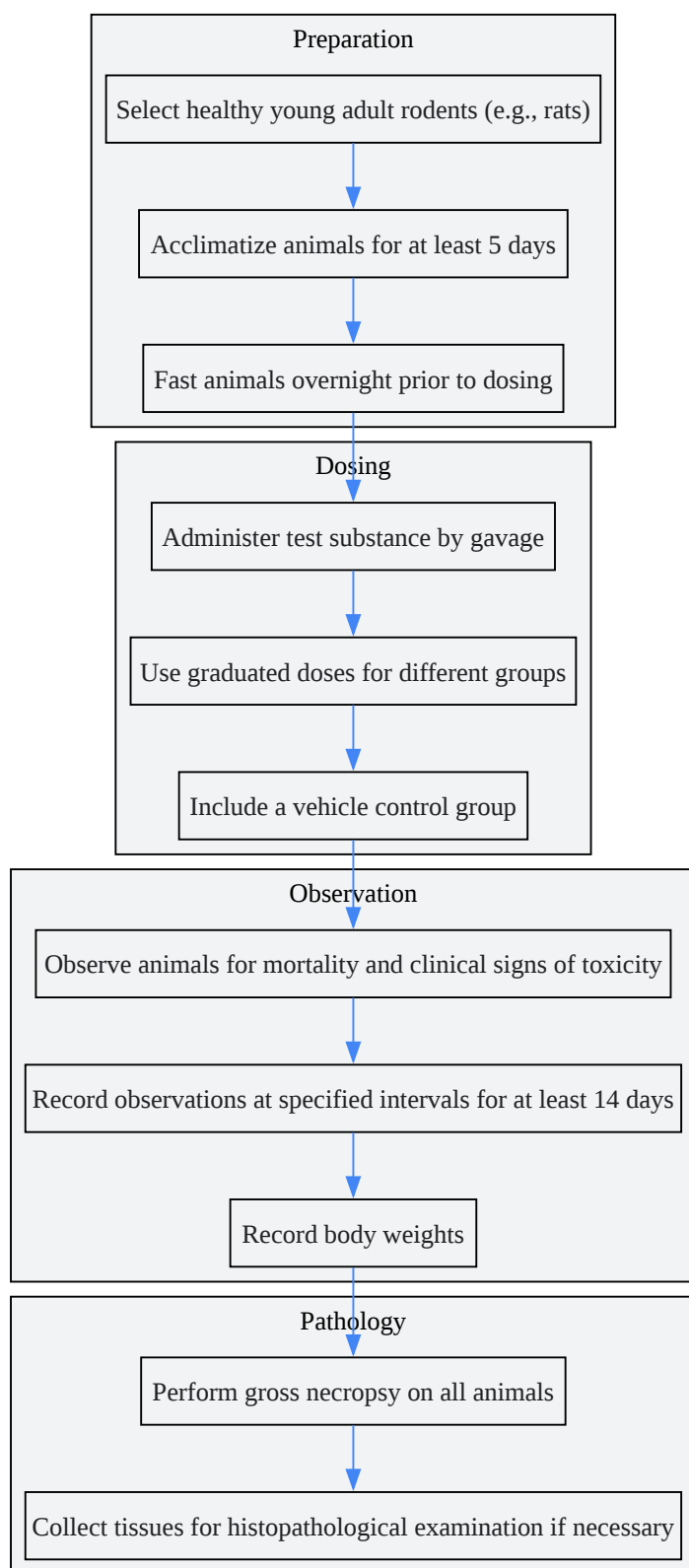
## Genotoxicity

Direct genotoxicity data for **1-Cyclohexene-1-carboxaldehyde** is not readily available. However, data on a closely related substance, perillaldehyde (p-Mentha-1,8-dien-7-al), provides some insight. The genotoxicity findings for perillaldehyde are conflicting. One study reported a positive result in the bacterial reverse mutation assay (Ames test) in *Salmonella typhimurium* strain TA98 without metabolic activation, while other in vitro and in vivo assays were negative[1][2]. Another study reported perillaldehyde as negative in the Ames test[2]. Given the structural similarity, these findings suggest that **1-Cyclohexene-1-carboxaldehyde** may have a potential for genotoxicity, and further investigation is warranted.

## Experimental Protocols

### Acute Oral Toxicity (OECD 401)

A detailed protocol for an acute oral toxicity study is outlined below.

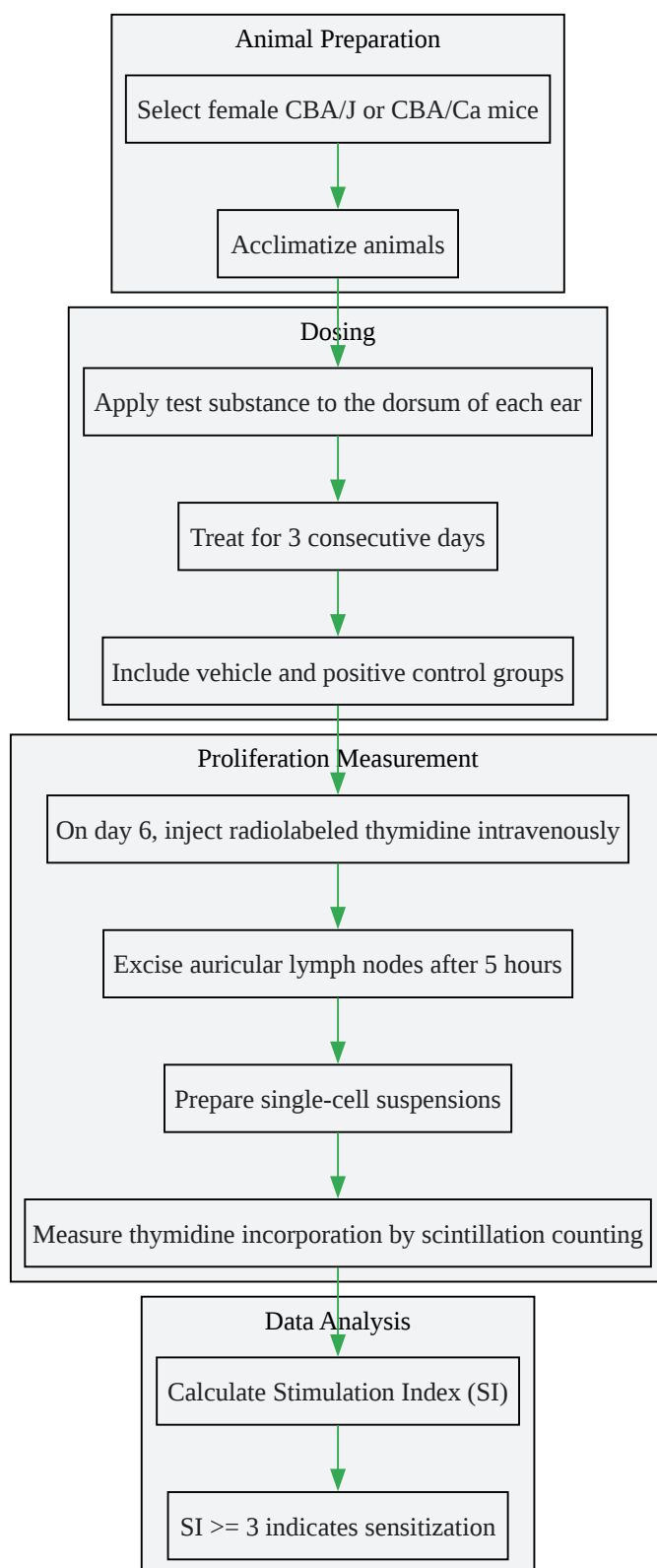


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Acute Oral Toxicity Study Workflow.

## Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is a widely used in vivo method to assess the skin sensitization potential of a substance.

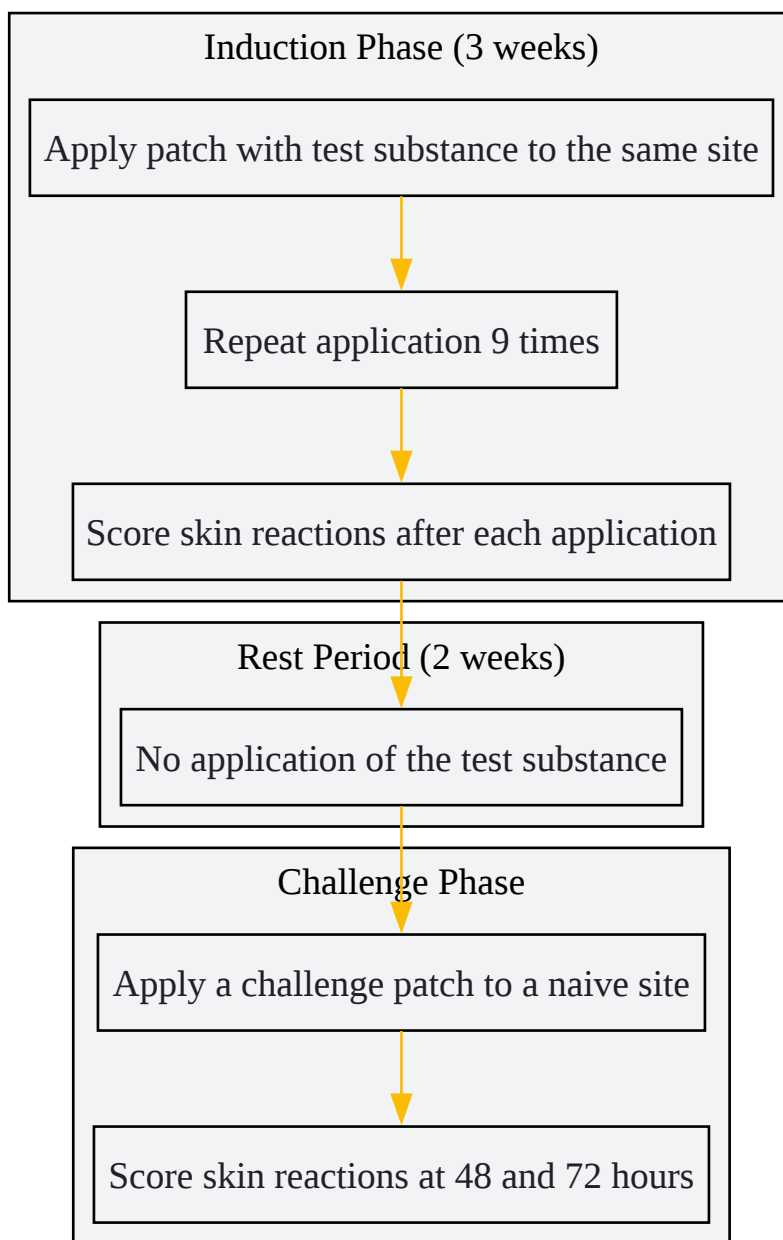


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Local Lymph Node Assay (LLNA) Workflow.

## Human Repeat Insult Patch Test (HRIPT)

The HRIPT is conducted to evaluate the irritation and sensitization potential of a substance in human volunteers.



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Human Repeat Insult Patch Test (HRIPT) Workflow.

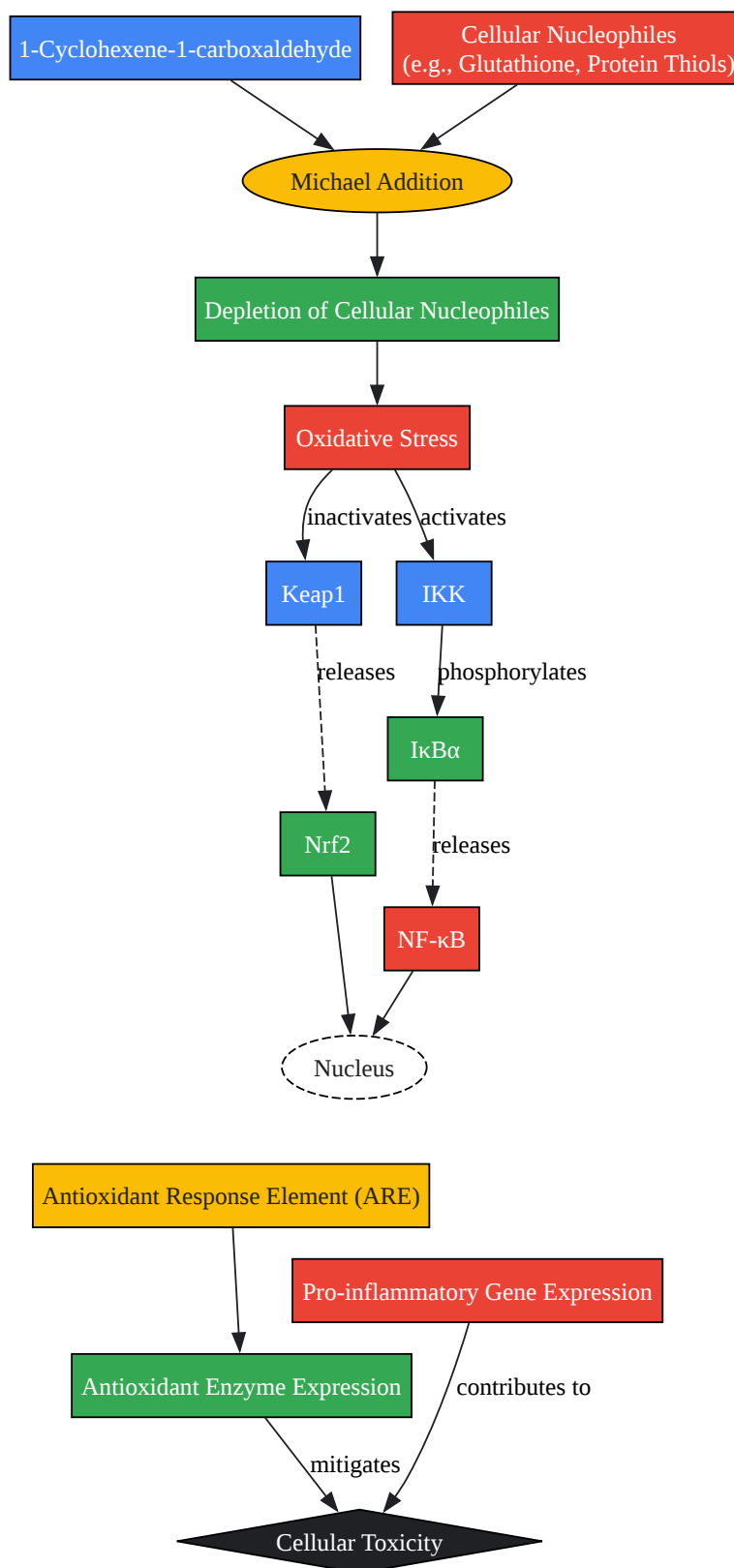
## Mechanism of Toxicity and Signaling Pathways

As an  $\alpha,\beta$ -unsaturated aldehyde, the toxicity of **1-Cyclohexene-1-carboxaldehyde** is likely mediated by its electrophilic nature. The electron-withdrawing carbonyl group makes the  $\beta$ -carbon susceptible to nucleophilic attack, primarily through a Michael addition reaction.

## Proposed Signaling Pathway of Toxicity

The interaction of **1-Cyclohexene-1-carboxaldehyde** with cellular nucleophiles, particularly cysteine residues in proteins, can lead to the disruption of cellular homeostasis and activation of stress response pathways.





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Proposed Signaling Pathway of Toxicity for **1-Cyclohexene-1-carboxaldehyde**.

### Pathway Description:

- Michael Addition: **1-Cyclohexene-1-carboxaldehyde** reacts with cellular nucleophiles like glutathione (GSH) and protein thiols via Michael addition.
- Depletion of Nucleophiles and Oxidative Stress: This leads to the depletion of cellular antioxidants, particularly GSH, resulting in oxidative stress.
- Nrf2-ARE Pathway Activation: Oxidative stress can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of antioxidant enzymes.
- NF-κB Pathway Activation: Oxidative stress can also activate the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.
- Cellular Toxicity: The combination of direct macromolecule damage, oxidative stress, and inflammation contributes to the overall cellular toxicity of **1-Cyclohexene-1-carboxaldehyde**.

## Conclusion

**1-Cyclohexene-1-carboxaldehyde** demonstrates low to moderate acute toxicity and is a moderate skin sensitizer. The available data on skin irritation is limited. While direct genotoxicity data is lacking, conflicting results for the closely related perillaldehyde suggest a potential for genotoxicity that warrants further investigation. The likely mechanism of toxicity involves Michael addition to cellular nucleophiles, leading to oxidative stress and inflammation. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for future research and risk assessment of this compound. It is recommended that further studies, particularly on the genotoxic potential of **1-Cyclohexene-1-carboxaldehyde**, be conducted to provide a more complete toxicological profile.

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## References

- 1. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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